molecular formula C14H9ClN2 B12910917 Cyclohepta[b]pyrrole, 2-chloro-8-(2-pyridinyl)- CAS No. 797057-42-2

Cyclohepta[b]pyrrole, 2-chloro-8-(2-pyridinyl)-

Cat. No.: B12910917
CAS No.: 797057-42-2
M. Wt: 240.69 g/mol
InChI Key: WSTPBEWMORFHEH-UHFFFAOYSA-N
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Description

Cyclohepta[b]pyrrole, 2-chloro-8-(2-pyridinyl)-, is a heterocyclic compound featuring a seven-membered cycloheptane ring fused to a pyrrole moiety. The structure is substituted with a chlorine atom at the 2-position and a 2-pyridinyl group at the 8-position. These substituents confer unique electronic and steric properties, making the compound of interest in medicinal chemistry and materials science.

Properties

CAS No.

797057-42-2

Molecular Formula

C14H9ClN2

Molecular Weight

240.69 g/mol

IUPAC Name

2-chloro-8-pyridin-2-ylcyclohepta[b]pyrrole

InChI

InChI=1S/C14H9ClN2/c15-13-9-10-5-1-2-6-11(14(10)17-13)12-7-3-4-8-16-12/h1-9H

InChI Key

WSTPBEWMORFHEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C2=NC(=CC2=C1)Cl)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-8-(pyridin-2-yl)cyclohepta[b]pyrrole typically involves the reaction of pyridine derivatives with various reagents under controlled conditions. One common method involves the use of Grignard reagents to introduce the pyridine moiety into the cyclohepta[b]pyrrole framework . The reaction conditions often require the use of solvents like tetrahydrofuran (THF) and catalysts such as copper or nickel to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-8-(pyridin-2-yl)cyclohepta[b]pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Cyclohepta[b]pyrrole derivatives have been investigated for their anticancer properties. Research indicates that compounds with a pyrrole structure can inhibit the growth of various cancer cell lines. For instance, certain derivatives have shown activity against breast cancer cells by inducing apoptotic pathways and inhibiting histone deacetylase enzymes, which are crucial in cancer progression .

Anti-inflammatory Effects
Studies have highlighted the anti-inflammatory potential of cyclohepta[b]pyrrole derivatives. These compounds can act as selective inhibitors of cyclooxygenase enzymes, which play a significant role in inflammatory processes. Their efficacy in reducing inflammation has been compared favorably against traditional non-steroidal anti-inflammatory drugs .

Neuroprotective Properties
Research has also suggested that cyclohepta[b]pyrrole derivatives may possess neuroprotective effects. Certain compounds have been shown to exhibit anticonvulsant activity, indicating their potential use in treating neurological disorders such as epilepsy .

Materials Science

Organic Electronics
The unique electronic properties of cyclohepta[b]pyrrole make it a candidate for applications in organic electronics. Its ability to form stable films and conduct electricity can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into electronic devices could enhance their efficiency and stability .

Polymer Chemistry
Cyclohepta[b]pyrrole can be utilized as a building block in polymer synthesis. Its structural characteristics allow for the development of novel polymers with tailored properties for specific applications, including coatings and adhesives that require high thermal stability and mechanical strength .

Biological Research

Drug Delivery Systems
The compound has been explored for use in drug delivery systems due to its ability to form complexes with various therapeutic agents. This property can enhance the solubility and bioavailability of poorly soluble drugs, improving their therapeutic efficacy when administered .

Biochemical Probes
Cyclohepta[b]pyrrole derivatives can serve as biochemical probes in research to study various biological processes. Their ability to selectively bind to specific proteins or receptors allows researchers to investigate cellular mechanisms and develop targeted therapies .

Case Studies

Study Title Objective Findings
Anticancer Activity of Pyrrole DerivativesTo evaluate the cytotoxic effects on breast cancer cellsCompounds induced apoptosis at low micromolar concentrations, targeting HDAC2 .
Anti-inflammatory MechanismsInvestigating COX-2 inhibitionCyclohepta[b]pyrrole derivatives showed higher selectivity than traditional NSAIDs .
Neuroprotective EffectsAssessing anticonvulsant propertiesCertain derivatives demonstrated significant activity in seizure models .

Mechanism of Action

The mechanism of action of 2-Chloro-8-(pyridin-2-yl)cyclohepta[b]pyrrole involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares Cyclohepta[b]pyrrole, 2-chloro-8-(2-pyridinyl)- with structurally related compounds from the evidence:

Compound Substituents Key Structural Features Molecular Formula Molecular Weight
Target Compound 2-Cl, 8-(2-pyridinyl) Fully unsaturated cyclohepta[b]pyrrole core Not explicitly stated ~300–350 (estimated)
1-(3,4,5-Trimethoxybenzyl)-tetrahydrocyclohepta[b]pyrrol-8(1H)-one 1-(3,4,5-trimethoxybenzyl), 8-keto Partially saturated core, electron-rich benzyl group C₂₃H₂₅NO₄ 379.45
Ethyl 3,3a,4,5,6,7,8,8a-octahydro-3-phenyl-8a-(1-pyrrolidinyl)cyclohepta[b]pyrrole-2-carboxylate 2-ester, 3-phenyl, 8a-pyrrolidinyl Fully saturated core with bulky substituents C₂₂H₃₀N₂O₂ 354.49
Cyclohepta[a]thieno[c]naphthalenylium ion Tropylium ion fused to thieno-naphthalene Aromatic 14π-electron system with sulfur heteroatom Not stated Not stated

Key Observations :

  • The chlorine atom enhances electrophilic reactivity compared to unsubstituted analogs.
  • Saturation : Unlike saturated derivatives (e.g., ), the target compound’s unsaturated core likely exhibits aromatic character, similar to tropylium-ion-fused systems .
Spectroscopic Properties
  • NMR : Chlorine and pyridinyl substituents in the target compound would deshield nearby protons, shifting ¹H-NMR signals upfield (e.g., δ 7.5–8.5 for pyridinyl protons) compared to alkyl-substituted analogs (δ 1.0–3.0 for saturated hydrogens) .
  • IR : A strong C=O stretch (~1700 cm⁻¹) is absent in the target compound but prominent in ketone-containing analogs like .
  • MS : The molecular ion peak would differ significantly from saturated derivatives due to the absence of hydrogenation (e.g., m/z ~350 vs. ~300 for smaller analogs) .

Biological Activity

Cyclohepta[b]pyrrole, 2-chloro-8-(2-pyridinyl)- is a compound belonging to the family of pyrrole derivatives, which have garnered attention due to their diverse biological activities, particularly in cancer treatment. This article provides an overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Cyclohepta[b]pyrrole compounds are characterized by a seven-membered ring structure fused with a pyrrole ring. The presence of chlorine and pyridine substituents enhances their reactivity and biological potential. The specific structure of 2-chloro-8-(2-pyridinyl)-cyclohepta[b]pyrrole influences its interaction with biological targets.

Research indicates that cyclohepta[b]pyrrole derivatives exhibit significant antiproliferative activity against various cancer cell lines. The mechanisms include:

  • Cell Cycle Arrest : These compounds induce G2/M phase cell cycle arrest, preventing cancer cells from dividing.
  • Apoptosis Induction : They activate apoptotic pathways through mitochondrial depolarization and reactive oxygen species (ROS) generation, leading to programmed cell death.

Biological Activity Data

The following table summarizes the biological activity of cyclohepta[b]pyrrole derivatives based on recent studies:

Compound NameIC50 (μM)Target Cell LineMechanism of Action
2-chloro-8-(2-pyridinyl)-cyclohepta[b]pyrrole0.08 - 0.41NCI 60 Cell Line PanelG2/M arrest, apoptosis
Pyrrolo[3',4':3,4]cyclohepta[1,2-d][1,2]oxazoles<1.0Various Lymphoma LinesAntitubulin activity, apoptosis

Case Studies

  • Antitumor Activity : A study demonstrated that cyclohepta[b]pyrrole derivatives showed potent growth inhibition across multiple cancer types, including non-small-cell lung cancer and lymphoma. The compounds displayed low toxicity in human peripheral blood lymphocytes while effectively targeting malignant cells .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications at specific positions on the cyclohepta[b]pyrrole scaffold significantly impacted biological activity. For instance, the introduction of a methoxy group at certain positions enhanced antiproliferative effects .
  • Synergistic Effects : Research has indicated that combining cyclohepta[b]pyrrole derivatives with other chemotherapeutic agents can lead to synergistic effects, enhancing overall efficacy against resistant cancer cell lines .

Q & A

Q. What are the common synthetic routes for preparing cyclohepta[b]pyrrole derivatives, and how can they be adapted for 2-chloro-8-(2-pyridinyl) substitution?

Synthetic strategies for cyclohepta[b]pyrrole derivatives often involve (4+3) cycloaddition reactions using oxidopyridinium ions and silylated dienes to form the seven-membered ring . For 2-chloro-8-(2-pyridinyl) substitution, gold-catalyzed intermolecular cycloaddition with propargylic esters or vinylindoles can introduce functional groups at specific positions . Chlorination at position 2 may require electrophilic substitution using reagents like NCS (N-chlorosuccinimide), while pyridinyl groups are introduced via Suzuki coupling or nucleophilic aromatic substitution under palladium catalysis.

Q. How can structural characterization of 2-chloro-8-(2-pyridinyl)-cyclohepta[b]pyrrole be optimized using spectroscopic methods?

  • NMR Analysis : Use 1H-13C HMBC to confirm connectivity between the pyridinyl group and the cycloheptane ring. The chlorine atom at position 2 will deshield adjacent protons, leading to distinct splitting patterns .
  • Mass Spectrometry : High-resolution ESI-MS is critical for verifying the molecular formula (e.g., C14H10ClN2), especially given the compound’s moderate polarity .
  • X-ray Crystallography : For unambiguous confirmation, crystallize the compound using slow evaporation in dichloromethane/hexane mixtures, as seen in related cycloheptanoid derivatives .

Q. What preliminary biological screening assays are suitable for assessing the bioactivity of this compound?

Given the pharmacological relevance of cyclohepta[b]pyrroles (e.g., antitumor, anti-inflammatory activities) :

  • Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays.
  • Enzyme Inhibition : Test for kinase or protease inhibition via fluorescence-based assays.
  • Anti-inflammatory Activity : Measure COX-2 inhibition using ELISA.

Advanced Research Questions

Q. How can synthetic yields of 2-chloro-8-(2-pyridinyl)-cyclohepta[b]pyrrole be improved while minimizing side reactions?

  • Catalyst Optimization : Replace traditional Au(I) catalysts with N-heterocyclic carbene (NHC)-gold complexes to enhance regioselectivity in cycloaddition steps .
  • Solvent Effects : Use toluene or DCE (1,2-dichloroethane) to stabilize reactive intermediates and reduce polymerization .
  • Microwave-Assisted Synthesis : Reduce reaction times from 24 hours to <6 hours, as demonstrated in fused pyrrole syntheses .

Q. How do electronic effects from the pyridinyl and chloro substituents influence the compound’s reactivity in cross-coupling reactions?

The chlorine atom at position 2 acts as a leaving group , enabling Pd-catalyzed coupling (e.g., Buchwald-Hartwig amination). The pyridinyl group at position 8 directs electrophilic substitution to the para position due to its electron-withdrawing nature. Computational studies (DFT) on analogous systems show that the LUMO is localized near the chloro substituent, favoring nucleophilic attack .

Q. What strategies resolve contradictions in spectral data for similar cyclohepta[b]pyrrole derivatives?

  • Dynamic NMR : Use variable-temperature 1H NMR to detect conformational exchange in the seven-membered ring, which can cause unexpected splitting .
  • Isotopic Labeling : Introduce 13C at the pyridinyl nitrogen to clarify HMBC correlations .
  • Comparative Analysis : Cross-reference with structurally validated compounds like ethyl 1-(3,5-dimethoxybenzyl)-8-oxo-hexahydrocyclohepta[b]pyrrole-2-carboxylate .

Methodological Challenges and Solutions

Q. How can enantioselective synthesis of this compound be achieved?

  • Chiral Catalysts : Use nickel-catalyzed asymmetric reductive cyclization with chiral phosphine ligands (e.g., (R)-BINAP) to control stereochemistry in the cycloheptane ring .
  • Chiral Auxiliaries : Attach a menthol-based auxiliary to the pyrrole nitrogen, then cleave it post-cyclization .

Q. What computational tools predict the compound’s metabolic stability and toxicity?

  • ADMET Prediction : Use SwissADME to assess bioavailability and P450 enzyme interactions.
  • Molecular Dynamics (MD) : Simulate binding to CYP3A4, a common metabolizing enzyme, using Amber or GROMACS .

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